molecular formula C7H14OS B13591855 2-(Thian-3-yl)ethan-1-ol

2-(Thian-3-yl)ethan-1-ol

Cat. No.: B13591855
M. Wt: 146.25 g/mol
InChI Key: RNOJQMFTNLFFBI-UHFFFAOYSA-N
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Description

2-(Thian-3-yl)ethan-1-ol is an organic compound that features a thian-3-yl group attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thian-3-yl)ethan-1-ol can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, inter- and intramolecular photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

2-(Thian-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thian-3-ylmethanol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thian-3-ylmethanol.

Mechanism of Action

The mechanism of action of 2-(Thian-3-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. For instance, its derivatives may act on specific enzymes or receptors, leading to biological effects such as antimicrobial activity . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Thian-3-yl)ethan-1-ol include:

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its thian-3-yl group provides a versatile platform for further functionalization, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-(thian-3-yl)ethanol

InChI

InChI=1S/C7H14OS/c8-4-3-7-2-1-5-9-6-7/h7-8H,1-6H2

InChI Key

RNOJQMFTNLFFBI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)CCO

Origin of Product

United States

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